6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine
Description
Properties
IUPAC Name |
6-methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-14-3-2-5-6(4-14)12-13-7(5)8(9,10)11/h2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMSFAGMHIMNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)NN=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679183 | |
| Record name | 6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022931-56-1 | |
| Record name | 6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrazole derivative with a trifluoromethylating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research indicates that pyrazolo[3,4-c]pyridine derivatives exhibit promising antitumor properties. The trifluoromethyl group enhances biological activity by improving metabolic stability and bioavailability. Studies have shown that modifications to this core structure can yield compounds with selective cytotoxicity against various cancer cell lines .
- Anti-inflammatory Agents : Compounds derived from pyrazolo[3,4-c]pyridine frameworks have been investigated for their anti-inflammatory effects. The introduction of substituents like trifluoromethyl groups has been linked to increased potency in inhibiting pro-inflammatory cytokines .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Agrochemical Applications
- Pesticide Development : The structural characteristics of 6-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine make it a candidate for developing new agrochemicals. Its efficacy against pests can be enhanced through chemical modifications that improve its environmental stability and target specificity .
- Herbicides : Research is ongoing to explore its potential as a herbicide. The trifluoromethyl group may enhance herbicidal activity by increasing the lipophilicity of the compound, allowing for better penetration into plant tissues .
Material Science Applications
- Polymer Chemistry : The compound's unique properties allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for industrial use .
- Nanotechnology : There is potential for using pyrazolo[3,4-c]pyridine derivatives in nanotechnology applications due to their ability to form stable complexes with metal ions, which can be utilized in catalysis and as sensors .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored a series of pyrazolo[3,4-c]pyridine derivatives for their antitumor activity against human cancer cell lines. The results indicated that the trifluoromethyl substitution significantly enhanced the compounds' potency compared to their non-fluorinated analogs.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university investigated the neuroprotective effects of modified pyrazolo[3,4-c]pyridine compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in treated animals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Apixaban
- Structure : 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide.
- Key Features: Substitutions: 7-oxo, 3-carboxamide, and 1-(4-methoxyphenyl) groups. Activity: Direct factor Xa inhibitor; used for stroke prevention and venous thromboembolism . Pharmacokinetics: Oral bioavailability (~50%), renal excretion (~27%), and CYP3A4-mediated metabolism .
- Comparison : Unlike the target compound, apixaban’s 7-oxo and carboxamide groups are critical for binding to factor Xa’s active site. The trifluoromethyl group in the target compound may enhance metabolic stability but lacks direct anticoagulant activity without additional pharmacophores .
Factor Xa Inhibitor Complex (PDB Structure)
- Structure: 3-[6-{2'-[(Dimethylamino)methyl]biphenyl-4-yl}-7-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-1-yl]benzamide.
- Key Features: Substitutions: 3-(trifluoromethyl), 7-oxo, and biphenyl-dimethylamino groups. Activity: Binds to factor Xa with high affinity (Ki < 1 nM) due to hydrophobic interactions from the trifluoromethyl group and hydrogen bonding via the 7-oxo moiety .
- Comparison : The trifluoromethyl group is shared with the target compound, but the 7-oxo and benzamide substituents in this analogue are essential for anticoagulant efficacy.
Derivatives with Enzyme Inhibitory Activity
PDE4 Inhibitors
- Structure : 3-Ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine.
- Key Features: Substitutions: 7-oxo, 3-ethyl, and aromatic phenyl groups. Activity: Inhibits human eosinophil phosphodiesterase (PDE4) with IC₅₀ = 0.12 µM, relevant for inflammatory diseases .
- Comparison: The 7-oxo group is critical for PDE4 inhibition, absent in the target compound.
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride
- Structure : Unsubstituted core with hydrochloride salt.
- Key Features: Molecular formula: C₆H₁₀ClN₃; molecular weight: 159.62 g/mol. Applications: Intermediate for synthesizing substituted derivatives.
- Comparison : The target compound’s methyl and trifluoromethyl groups enhance steric bulk and lipophilicity, altering solubility and reactivity .
Biological Activity
6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine (CAS No. 1022931-56-1) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C8H10F3N3
- Molecular Weight : 205.18 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo compounds. For instance:
- In vitro Studies : The compound has shown promising anticancer activity against various cancer cell lines. In a study comparing several pyrazolo derivatives, it was found that compounds with similar structures exhibited significant cytotoxic effects. For example, derivatives demonstrated IC50 values as low as 0.59 µM in MCF7 breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 0.59 |
| Compound 14g | MCF7 | 0.85 |
| Compound 14c | MCF7 | 0.59 |
- Mechanism of Action : The compound induces apoptosis in cancer cells by inhibiting key proteins involved in cell cycle regulation such as CDK2 and CDK9. This was evidenced by significant levels of early and late apoptosis observed in treated HeLa cells .
Anti-inflammatory Effects
The trifluoromethyl group present in the structure is noted for enhancing metabolic stability and reducing toxicity. This feature contributes to the compound's anti-inflammatory properties:
- Inhibition of COX Enzymes : The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary results indicate that it exhibits comparable efficacy to established anti-inflammatory drugs like celecoxib with IC50 values around 0.04 μmol .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Cell Cycle Arrest : In a study involving various pyrazolo derivatives, it was found that the compound significantly arrested the cell cycle at the G2/M phase in cancer cell lines, leading to reduced proliferation rates .
- Selectivity Index : The selectivity index for normal versus cancerous cells was found to be greater than 25-fold for certain derivatives of this class, indicating a favorable safety profile for therapeutic applications .
Q & A
Basic Research Questions
Q. How can the molecular structure of 6-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine be confirmed experimentally?
- Methodology :
- X-ray crystallography : Use single-crystal diffraction with SHELXL for refinement. Collect data at 100 K using synchrotron radiation (λ = 0.71073 Å). Refinement parameters should include anisotropic displacement parameters for non-H atoms and hydrogen positions calculated geometrically .
- Spectroscopic techniques : Combine / NMR (DMSO-d, 400 MHz) and high-resolution mass spectrometry (HRMS, ESI+) for validation. Key NMR signals: pyrazole protons (δ 7.2–7.4 ppm), trifluoromethyl (δ -62 ppm in -NMR) .
Q. What are the standard synthetic routes for preparing this compound?
- Methodology :
- Stepwise synthesis : Start with nitro-group reduction (H/Pd-C in ethanol), followed by acylation with 5-halovaleryl chloride. Cyclization under basic conditions (KCO, DMF, 80°C) forms the tetrahydropyrazolopyridine core. Final trifluoromethylation uses CFCu(I) reagents .
- Intermediate characterization : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates via column chromatography. Confirm purity by HPLC (C18 column, acetonitrile/water gradient) .
Q. How is purity assessed, and what reference standards are recommended?
- Methodology :
- Chromatographic methods : Use HPLC with UV detection (λ = 254 nm) and a retention time comparison against certified reference materials (e.g., ISO 17034-accredited standards).
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (heating rate 10°C/min, N atmosphere) to detect solvent residues or decomposition .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl group) influence binding affinity to Factor Xa?
- Methodology :
- Structure-activity relationship (SAR) : Replace the trifluoromethyl group with -CH, -Cl, or -CFCF and assay inhibitory activity (IC) using fluorogenic substrate assays (Factor Xa, pH 7.4).
- Crystallographic analysis : Resolve co-crystal structures (2.1 Å resolution) with Factor Xa (PDB: 2W26) to map van der Waals interactions and hydrogen bonding .
Q. What challenges arise in crystallographic refinement due to molecular flexibility?
- Methodology :
- Disorder modeling : Use PART commands in SHELXL to handle disordered trifluoromethyl groups. Apply restraints (DFIX, SIMU) for bond lengths and thermal parameters.
- Twinning analysis : Test for twinning (TWIN/BASF commands) in low-symmetry space groups (e.g., P2) and refine using HKLF5 data .
Q. How can in silico docking predict binding modes to Factor Xa?
- Methodology :
- Molecular docking : Use AutoDock Vina with a grid box centered on the S1/S4 pockets. Validate docking poses against experimental structures (RMSD < 1.5 Å).
- Free-energy calculations : Apply MM-GBSA (AmberTools) to estimate binding energies, focusing on hydrophobic contributions from the trifluoromethyl group .
Q. How to resolve contradictory IC values across different bioassays?
- Methodology :
- Assay standardization : Use uniform substrate concentrations (e.g., 100 µM S-2222) and pre-incubate enzyme-inhibitor complexes for 10 min.
- Statistical analysis : Apply Grubbs’ test to identify outliers and report mean ± SEM (n ≥ 3). Cross-validate with SPR (surface plasmon resonance) for kinetic parameters (k/k) .
Q. What strategies improve metabolic stability in preclinical studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
